molecular formula C9H5F3N2O B101775 6-(Trifluoromethyl)quinazolin-4(1H)-one CAS No. 16544-67-5

6-(Trifluoromethyl)quinazolin-4(1H)-one

Cat. No. B101775
CAS RN: 16544-67-5
M. Wt: 214.14 g/mol
InChI Key: PTVVXBQQOLLVJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives has been explored through various methodologies. One approach involves a mild, two-step reaction using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials, which undergoes addition-elimination/arylation to yield a range of aza-fused trifluoromethylated heterocycles, including indoloquinazolines . Another method employs a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines, which is notable for its broad substrate scope, high efficiency, and avoidance of CO gas manipulation . Additionally, the synthesis of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones has been achieved using bromoanthranilic acid, benzoyl chloride, and various substituted amino synthons .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been characterized using various spectroscopic techniques. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was analyzed using Raman spectroscopy, and its crystal structure was determined, revealing a monoclinic system with anisotropically refined non-hydrogen atoms . Similarly, the structure of a triazoloquinazolinone derivative was elucidated using NMR, FT-IR spectroscopy, and X-ray diffraction, with DFT calculations confirming the stability of the most stable conformation .

Chemical Reactions Analysis

The chemical reactivity of 6-(trifluoromethyl)quinazolin-4(1H)-one derivatives is highlighted by their formation through various catalytic and functionalization reactions. The palladium-catalyzed cyclocarbonylation of o-alkynyltrifluoroacetanilides leads to the formation of 6-trifluoromethyl-12-acylindoloquinazolines, showcasing the versatility of these compounds in undergoing cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been investigated through computational and experimental methods. The synthesized compounds have been subjected to in silico profiling to predict properties such as anthelmintic and antibacterial activities, drug-likeness, bioactivity scores, and toxicity . Additionally, the empirical formula, crystal system, space group, and unit cell parameters of a specific quinazolinone derivative were determined, providing insights into its physical characteristics .

Case Studies and Applications

The synthesized quinazolinone derivatives have been evaluated for their potential biological activities. For example, a novel quinazolinone compound was tested against bacterial strains, and its antibacterial efficacy was assessed . Another study synthesized a series of quinazolinone derivatives and evaluated their in vitro anthelmintic and antibacterial activities, demonstrating their potential as therapeutic agents . These case studies highlight the relevance of quinazolinone derivatives in medicinal chemistry and their potential applications in drug development.

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 6-(Trifluoromethyl)quinazolin-4(1H)-one have shown significant antimicrobial properties. For example, quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrated good antimicrobial activities against various pathogens, including superior effects against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri compared to commercial bactericides (Yan et al., 2016).

Cytotoxic and Anticancer Activities

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives for their cytotoxic and anticancer activities. Novel quinazolin‐4(3H)‐one linked to 1,2,3‐triazoles were found to exhibit good cytotoxicity against breast cancer cell lines, with some compounds being more effective than the reference drug etoposide. Their anticancer activity was attributed to the presence of a methoxy group on the linker between the quinazolinone and 1,2,3‐triazole moieties (Safavi et al., 2018).

Anti-Inflammatory Effect

The anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one derivatives has been explored, showing significant activity in inhibiting the release of inflammatory mediators. These compounds have been suggested for use in both inflammation and inflammation-induced cancer therapy (Ghodge et al., 2020).

Antifungal Bioactivities

Quinazolin-4(1H)-one derivatives have also been synthesized and evaluated for their antifungal activities, demonstrating potential as effective agents against fungal pathogens (Ouyang et al., 2006).

Bioimaging Applications

A novel quinazolinone-based fluorescent dye was designed for bioimaging, showing good solvatochromic fluorescence and biocompatibility, making it a promising candidate for high spatial resolution bio-imaging applications (Liu et al., 2019).

Antiviral Activities

Quinazolinone derivatives have been investigated for their antiviral activities against respiratory and biodefense viruses. Novel 2,3-disubstituted quinazolin-4(3H)-ones showed potential antiviral properties against a range of viruses, including influenza A and dengue virus (Selvam et al., 2007).

Future Directions

Quinazoline derivatives have been extensively studied for their potential applications in various fields, including medicine . Future research could focus on exploring the potential applications of 6-(Trifluoromethyl)quinazolin-4(1H)-one in these areas.

properties

IUPAC Name

6-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVXBQQOLLVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563145
Record name 6-(Trifluoromethyl)quinazolin-4(1H)-one
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Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinazolin-4(1H)-one

CAS RN

16544-67-5
Record name 6-(Trifluoromethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16544-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 6-(trifluoromethyl)
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